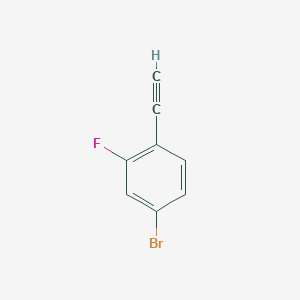

4-Bromo-1-ethynyl-2-fluorobenzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1-ethynyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZIITDRDIHDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393325 | |

| Record name | 4-bromo-1-ethynyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-33-0 | |

| Record name | 4-bromo-1-ethynyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-ethynyl-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparation Strategies for 4 Bromo 1 Ethynyl 2 Fluorobenzene

Cross-Coupling Reaction Pathways for Ethynyl-Aryl Bond Formation

The construction of the C(sp²)-C(sp) bond in 4-Bromo-1-ethynyl-2-fluorobenzene is predominantly accomplished via cross-coupling strategies. Among these, the Sonogashira coupling is the most prominent and widely utilized method. gold-chemistry.orgrsc.org An alternative approach involves the use of pre-formed organometallic reagents, such as ethynylzinc halides.

The Sonogashira reaction provides a direct and efficient method for coupling terminal alkynes with aryl halides. wikipedia.orgjk-sci.com In the context of synthesizing this compound, the reaction would involve the coupling of a suitable terminal alkyne with a 1,4-dibromo-2-fluorobenzene or a similar halogenated precursor. The reaction is typically performed under mild conditions and tolerates a wide variety of functional groups. jk-sci.comrsc.org

The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. rsc.orglibretexts.org

The Palladium Cycle:

Activation: A palladium(II) precatalyst is reduced in situ to the active palladium(0) species. wikipedia.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the halogenated arene (e.g., an aryl bromide), forming a Pd(II) intermediate. wikipedia.orglibretexts.org This step activates the aryl halide for the coupling reaction.

Transmetalation: The Pd(II) intermediate reacts with a copper(I) acetylide, which is formed in the copper cycle. wikipedia.org This step transfers the alkyne group from copper to palladium, forming a Pd(II)-alkynyl complex and regenerating the copper catalyst. wikipedia.org

Reductive Elimination: The Pd(II)-alkynyl complex undergoes reductive elimination to yield the final product, the arylalkyne, and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The Copper Cycle:

A copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne in the presence of a base (commonly an amine). rsc.orgwikipedia.org

This reaction forms a copper(I) acetylide intermediate. wikipedia.org The formation of this copper acetylide is believed to increase the nucleophilicity of the alkyne, facilitating the transmetalation step with the palladium complex. libretexts.org

In some variations, known as copper-free Sonogashira reactions, the coupling proceeds without a copper co-catalyst. In this case, the base is thought to deprotonate the alkyne, which then coordinates to the palladium center before the final reductive elimination step. wikipedia.orglibretexts.org

| Catalytic Cycle | Step | Description |

|---|---|---|

| Palladium Cycle | Oxidative Addition | Active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex. wikipedia.org |

| Transmetalation | The Ar-Pd(II)-X complex reacts with a copper acetylide (Cu-C≡CR) to form an Ar-Pd(II)-C≡CR complex. wikipedia.orglibretexts.org | |

| Reductive Elimination | The Ar-Pd(II)-C≡CR complex eliminates the final product (Ar-C≡CR) and regenerates the Pd(0) catalyst. libretexts.org | |

| Copper Cycle | π-Alkyne Complex Formation | The copper(I) salt coordinates with the terminal alkyne. libretexts.org |

| Deprotonation | A base removes the acidic proton from the alkyne, forming a copper(I) acetylide species. wikipedia.orglibretexts.org |

The success of the Sonogashira coupling heavily relies on the choice of the catalytic system, which includes the palladium source, ligands, copper co-catalyst, and base.

Palladium Catalysts: Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. jk-sci.comlibretexts.org These are often used in loadings of 1-5 mol%. More recently, highly active catalysts have been developed that allow for lower catalyst loadings, making the process more economical and environmentally friendly. nih.govrsc.org Heterogeneous catalysts, such as palladium supported on various materials, have also been explored to facilitate catalyst recovery and reuse. nih.gov

Copper Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst, which serves to increase the reaction rate. wikipedia.orgjk-sci.com However, its presence can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling), prompting the development of copper-free protocols. msu.edu

Ligands: The ligands coordinated to the palladium center play a crucial role in the catalyst's stability and reactivity.

Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard ligand. libretexts.org Bulky and electron-rich phosphine ligands, such as P(t-Bu)₃, have been shown to be highly effective, particularly for less reactive aryl chlorides. organic-chemistry.org The steric and electronic properties of the phosphine ligand can be tuned to optimize the reaction for specific substrates. epa.govresearchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as efficient alternatives to phosphine ligands. They are strong σ-donors and can form very stable complexes with palladium, leading to highly active and long-lived catalysts. libretexts.org

Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide. jk-sci.com The choice of solvent can also influence the reaction, with common options including THF, acetonitrile, and DMF. jk-sci.com

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Primary catalyst for C-C bond formation. | libretexts.org |

| Copper Co-catalyst | CuI, CuBr | Activates the alkyne and increases reaction rate. | wikipedia.orgjk-sci.com |

| Ligand | PPh₃, P(t-Bu)₃, Xantphos, NHCs | Stabilizes the palladium center and modulates its reactivity. | libretexts.orgnih.gov |

| Base | Et₃N, i-Pr₂NH, Piperidine | Neutralizes HX by-product, deprotonates the alkyne. | jk-sci.comresearchgate.net |

| Solvent | THF, DMF, Acetonitrile, Toluene | Solubilizes reactants and catalysts. | jk-sci.com |

The reactivity of the aryl halide in a Sonogashira coupling is a critical factor. The general reactivity trend for the halide is I > Br > Cl > F. wikipedia.org For the synthesis of this compound, the starting material would likely be a di-halogenated benzene derivative. The presence of substituents on the aromatic ring can significantly influence the rate and outcome of the reaction.

Steric Effects: Steric hindrance, particularly from bulky groups at the ortho position to the halide, can slow down the reaction. epa.govresearchgate.net While fluorine is not exceptionally bulky, its presence in the ortho position could have a modest steric influence.

Reactivity of Aryl Bromides: Aryl bromides are common substrates for Sonogashira couplings. They offer a good balance of reactivity and stability compared to the more reactive but often more expensive aryl iodides and the less reactive aryl chlorides. wikipedia.org Reactions involving aryl bromides may require slightly elevated temperatures compared to those with aryl iodides. wikipedia.org The synthesis of tolanes with bulky groups is often best achieved by placing the steric bulk on the arylacetylene rather than the aryl bromide. researchgate.net

For a substrate like 1,4-dibromo-2-fluorobenzene, selective mono-alkynylation could potentially be achieved by carefully controlling the reaction conditions, taking advantage of the electronic activation provided by the ortho-fluoro substituent on one of the bromine atoms.

While acetylene gas itself can be used, it is often inconvenient and hazardous to handle in a laboratory setting. Therefore, various acetylene surrogates or protected terminal alkynes are commonly employed.

Trimethylsilylacetylene (TMSA): This is a widely used, liquid-phase surrogate for acetylene. wikipedia.org The TMS group acts as a protecting group. The Sonogashira coupling is performed with TMSA, and the resulting TMS-protected arylalkyne is then deprotected, typically using a base like potassium carbonate or a fluoride source like TBAF, to reveal the terminal alkyne. wikipedia.org

Other Silyl-Protected Alkynes: Other bulky silyl groups, such as triisopropylsilyl (TIPS), are also used for protection and can offer different deprotection conditions.

1-Ethynyl-cyclohexanol: This compound serves as a solid, easily handled source of the ethynyl (B1212043) group. The coupling reaction proceeds, and the cyclohexanol moiety can be cleaved under basic conditions to yield the terminal alkyne. researchgate.net This approach allows for the synthesis of diarylacetylenes in a one-pot procedure without isolating the intermediate arylacetylene. researchgate.net

The use of these surrogates provides a safer and more controlled way to introduce the ethynyl functionality onto the aryl ring. wikipedia.orgresearchgate.net

An alternative to the Sonogashira coupling is the use of pre-formed organometallic reagents in a Negishi-type cross-coupling reaction. This approach avoids the use of a copper co-catalyst.

A protocol for the direct preparation of arylethynylzinc bromides has been developed. daneshyari.com In this methodology, a terminal alkyne is reacted with a zinc reagent to form the corresponding ethynylzinc bromide. This organozinc reagent can then be coupled with an aryl halide in the presence of a palladium catalyst. daneshyari.com

The reaction sequence would be:

Formation of the Ethynylzinc Reagent: HC≡CH + R-ZnBr → HC≡C-ZnBr + RH

Cross-Coupling: Ar-X + HC≡C-ZnBr --[Pd catalyst]--> Ar-C≡CH

This method can be advantageous as organozinc reagents often exhibit high functional group tolerance. daneshyari.comdocumentsdelivered.com The cross-coupling of arylzinc reagents with aryl halides can proceed without a transition-metal catalyst under certain conditions, though palladium catalysis is typical for ethynylzinc reagents. daneshyari.comdocumentsdelivered.com This pathway offers another strategic option for the synthesis of this compound, potentially offering different reactivity and selectivity profiles compared to the Sonogashira reaction.

Direct Ethynylation with Ethynylmetals (e.g., Ethynylzinc Halides)

Comparative Analysis of Magnesium and Zinc Reagents in Palladium-Catalyzed Processes

Palladium-catalyzed cross-coupling reactions are a cornerstone in the formation of carbon-carbon bonds. In the context of synthesizing arylalkynes, both organomagnesium (Grignard) and organozinc reagents are frequently employed. However, their reactivity and functional group tolerance differ significantly.

Organozinc reagents, utilized in the Negishi coupling, are known for their high functional group compatibility. researchgate.net This is attributed to the moderate reactivity of the carbon-zinc bond, which allows for the presence of sensitive functional groups like esters, ketones, and nitriles in the substrates. researchgate.net The preparation of arylzinc reagents can be achieved through a direct insertion of zinc into an aryl halide, a process that can be facilitated by the presence of lithium chloride (LiCl) to form a more reactive RMgX·LiCl complex. researchgate.net

In contrast, organomagnesium reagents are generally more reactive, which can be advantageous in terms of reaction rates but may lead to lower chemoselectivity with substrates bearing sensitive functional groups. The higher reactivity of Grignard reagents can sometimes result in side reactions, such as addition to carbonyl groups or deprotonation of acidic protons.

The choice between magnesium and zinc reagents often depends on the specific substrate and the desired balance between reactivity and functional group tolerance. For a molecule like this compound, where other reactive sites are absent in the immediate precursors, both could be viable. However, for more complex derivatives, the milder nature of organozinc reagents would be preferable.

Table 1: Comparative Properties of Organomagnesium and Organozinc Reagents in Palladium-Catalyzed Cross-Coupling

| Feature | Organomagnesium Reagents (Grignard) | Organozinc Reagents (Negishi) |

| Reactivity | High | Moderate |

| Functional Group Tolerance | Lower | Higher researchgate.net |

| Preparation | Direct insertion of Mg into organic halides | Direct insertion of Zn or transmetalation researchgate.net |

| Common Applications | Kumada coupling | Negishi coupling |

Alternative Transition Metal-Catalyzed Coupling Approaches (e.g., with Ethynylstibanes)

Beyond the more common organometallic reagents, alternative coupling partners have been explored. Ethynylstibanes, for instance, have been shown to participate in palladium-catalyzed cross-coupling reactions with organic halides to form enynes and diaryl acetylenes. colab.ws The reaction of ethynyldiphenylstibane with aryl iodides in the presence of a palladium catalyst can yield the corresponding cross-coupling products. colab.ws

A significant factor in the success of these reactions is the choice of solvent. The yields of the cross-coupling products are highly dependent on the solvent, with good results often obtained in hexamethylphosphoramide (HMPA) or amines like diethylamine and morpholine. colab.ws It is proposed that these solvents facilitate the transmetalation of the ethynyl group from antimony to the palladium catalyst through intermolecular coordination. colab.ws While this methodology has been demonstrated for aryl iodides, its application to aryl bromides like a precursor to this compound would likely require optimization of the reaction conditions.

Precursor Functionalization and Regioselective Introduction of Substituents

The synthesis of this compound necessitates the precise placement of the bromo, fluoro, and ethynyl groups on the benzene ring. This is achieved through the careful functionalization of precursor aromatic systems.

Directed Halogenation and Fluorination Strategies

The regioselective introduction of halogen atoms onto an aromatic ring is a critical step in the synthesis of the target compound's precursors. The directing effects of existing substituents on the ring guide the position of incoming electrophiles. For instance, starting with o-fluoroaniline, bromination can be directed to the para position relative to the fluorine atom. google.com

Regioselective fluorination strategies have also been developed to introduce fluorine atoms at specific positions on an aromatic scaffold. nih.gov These methods often involve multi-step synthetic sequences that allow for precise control over the substitution pattern. For example, a recently developed approach allows for the regioselective functionalization of acenes through a strategy where two bonds are formed in subsequent steps, enabling the synthesis of unilaterally fluorinated derivatives. nih.gov Such strategies could be adapted for the synthesis of fluorinated precursors for this compound.

Transformation of Precursor Aromatic Systems to Achieve Ethynyl Substitution

The most widely used method for introducing an ethynyl group onto an aromatic ring is the Sonogashira cross-coupling reaction. researchgate.netnih.gov This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.org

For the synthesis of this compound, a suitable precursor would be a dihalogenated benzene, such as 1,4-dibromo-2-fluorobenzene or 4-bromo-2-fluoro-1-iodobenzene. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond would allow for selective coupling at the iodo-substituted position. The reaction would typically be carried out with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne.

Process Optimization for Scalable Synthesis and Purity Control

For the practical application of this compound, the development of a scalable and efficient synthesis with high purity is crucial. This involves the optimization of various reaction parameters.

Investigation of Solvent Systems and Their Influence on Reaction Outcomes

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and catalyst stability. lucp.net In the context of Sonogashira couplings, solvent polarity plays a significant role. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) have been shown to provide better conversions in some systems. nih.gov For instance, in a study of copper-free Sonogashira reactions, DMSO was found to be the optimal solvent. nih.gov

However, the effect of the solvent is not always straightforward. In some cases, nonpolar solvents like toluene have been found to give better yields than polar solvents like DMF, possibly because the polar solvent can displace ligands from the active palladium complex, thereby slowing down the reaction. lucp.net Therefore, a screening of solvents with a range of polarities is often necessary to identify the optimal conditions for a specific Sonogashira coupling.

Table 2: Influence of Solvent on the Yield of a Representative Copper-Free Sonogashira Reaction

| Entry | Solvent | Polarity | Yield (%) |

| 1 | Dichloromethane (DCM) | Nonpolar | <50 |

| 2 | Methyl tert-butyl ether (MTBE) | Nonpolar | <50 |

| 3 | Methanol (MeOH) | Polar Protic | <50 |

| 4 | Ethanol (EtOH) | Polar Protic | <50 |

| 5 | Tetrahydrofuran (THF) | Polar Aprotic | 62 |

| 6 | 1,4-Dioxane | Nonpolar | 74 |

| 7 | Acetonitrile (ACN) | Polar Aprotic | 91 |

| 8 | Dimethylformamide (DMF) | Polar Aprotic | 94 |

| 9 | N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 40 |

| 10 | Dimethyl sulfoxide (DMSO) | Polar Aprotic | 100 |

| (Data adapted from a study on copper-free Sonogashira reactions for illustrative purposes) nih.gov |

Temperature and Pressure Parameter Optimization

The optimization of temperature and pressure is a critical aspect in the synthesis of this compound, primarily achieved through Sonogashira coupling. These parameters significantly influence reaction kinetics, product yield, purity, and the formation of byproducts, such as homocoupling of the alkyne starting material.

Historically, Sonogashira reactions required harsh conditions, including high temperatures, often around 100°C, to achieve efficient coupling. libretexts.org However, advancements in catalyst systems have enabled these reactions to proceed under much milder conditions. Modern protocols for the synthesis of arylalkynes, including compounds structurally similar to this compound, often utilize temperatures ranging from room temperature to moderately elevated temperatures. For instance, many copper-free Sonogashira couplings can be effectively carried out at room temperature. nih.gov In some cases, a gentle increase in temperature to around 60°C may be employed to drive the reaction to completion, particularly with less reactive aryl bromides. nih.gov

The reaction pressure is typically not a critical parameter for optimization in standard Sonogashira couplings, as the reactions are generally carried out in the liquid phase at atmospheric pressure under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents. rsc.org

The optimization process involves a systematic variation of the temperature to find the ideal balance between reaction rate and selectivity. Below is a table summarizing typical temperature parameters investigated during the optimization of Sonogashira reactions for the synthesis of substituted arylalkynes.

| Temperature (°C) | Typical Catalyst System | Observation/Rationale | Reference |

|---|---|---|---|

| Room Temperature (~20-25°C) | High-activity Pd(0) precatalysts, often with a copper(I) co-catalyst or in copper-free systems with specific ligands. | Ideal for minimizing energy consumption and reducing thermal decomposition of sensitive substrates. Often sufficient for highly reactive aryl iodides. libretexts.org | libretexts.org |

| 40-60°C | Standard Pd/Cu catalysts (e.g., Pd(PPh₃)₄/CuI) or copper-free systems with less reactive aryl bromides. | A moderate increase in temperature can significantly enhance the reaction rate without promoting excessive byproduct formation. nih.gov | nih.gov |

| 80-110°C | Older protocols or for very unreactive aryl halides (e.g., aryl chlorides). | Higher temperatures may be necessary to overcome the activation energy for less reactive substrates but increase the risk of side reactions and catalyst degradation. libretexts.org | libretexts.org |

Catalyst Recycling and Green Chemistry Considerations

Catalyst Recycling: Traditional homogeneous catalysts used in Sonogashira couplings, such as Pd(PPh₃)₄, are difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal. libretexts.orgresearchgate.net To overcome this, research has focused on heterogeneous catalytic systems. researchgate.net These involve immobilizing the palladium catalyst on a solid support, such as:

Silica nanoparticles

Graphene

Polymers

Solid-supported catalysts offer the advantage of easy recovery from the reaction mixture through simple filtration. researchgate.net This allows the catalyst to be reused for multiple reaction cycles, which is both economically and environmentally beneficial. researchgate.net For example, nitrogen-doped graphene-supported palladium nanocatalysts have demonstrated excellent reusability in cross-coupling reactions. researchgate.net

Green Chemistry Considerations: Beyond catalyst recycling, other green chemistry principles are being applied to the synthesis of this compound and related compounds:

Copper-Free Systems: The traditional Sonogashira reaction uses a copper(I) co-catalyst, which can be toxic and lead to the formation of undesirable alkyne homocoupling products. nih.gov The development of copper-free Sonogashira protocols mitigates these issues, simplifying purification and reducing the environmental impact. nih.gov

Solvent Selection: The choice of solvent is critical. Efforts are made to replace hazardous solvents like DMF or chlorinated hydrocarbons with more environmentally benign alternatives. Research has explored the use of bio-derived solvents like dimethylisosorbide (DMI) or even water for Sonogashira couplings, often with the aid of surfactants. organic-chemistry.org

Energy Efficiency: The use of highly active catalysts that allow the reaction to proceed at lower temperatures (ideally room temperature) reduces energy consumption, aligning with green chemistry goals. nih.govresearchgate.net

Atom Economy: The Sonogashira coupling itself is an atom-economical reaction, as it forms a C-C bond with minimal byproduct formation compared to other synthetic strategies.

The following table summarizes key green chemistry approaches relevant to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Advantage | Reference |

|---|---|---|---|

| Use of Catalysis & Catalyst Recycling | Immobilizing palladium on solid supports (e.g., silica, graphene). | Reduces metal waste, lowers cost, simplifies purification. The catalyst can be filtered and reused. researchgate.net | researchgate.net |

| Designing Safer Chemicals | Development of copper-free reaction protocols. | Avoids the use of toxic copper salts and minimizes the formation of difficult-to-remove homocoupled byproducts. nih.gov | nih.gov |

| Safer Solvents and Auxiliaries | Employing water or bio-derived solvents in place of traditional organic solvents. | Reduces the environmental impact and health hazards associated with volatile and toxic organic solvents. organic-chemistry.org | organic-chemistry.org |

| Design for Energy Efficiency | Using advanced catalyst systems that function efficiently at room temperature. | Minimizes energy consumption, making the process more sustainable and cost-effective. nih.gov | nih.gov |

Reactivity and Mechanistic Investigations of 4 Bromo 1 Ethynyl 2 Fluorobenzene in Organic Transformations

Reactivity of the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and coupling reactions. Its terminal position provides a reactive C-H bond that can be readily deprotonated or participate in specific catalytic cycles.

Alkyne Metathesis and Cycloaddition Reactions

Alkyne metathesis involves the breaking and reforming of carbon-carbon triple bonds, catalyzed by transition metal complexes, typically those of molybdenum or tungsten. beilstein-journals.org While specific studies on 4-bromo-1-ethynyl-2-fluorobenzene are not prevalent, the general mechanism involves the formation of a metallacyclobutadiene intermediate. beilstein-journals.org This allows for reactions like cross-metathesis with other alkynes, ring-closing metathesis for cyclic structures, and polymerization. beilstein-journals.org

The ethynyl group also readily participates in cycloaddition reactions. For instance, in [4+2] cycloadditions (Diels-Alder type reactions), it can act as a dienophile, reacting with dienes to form cyclic adducts. Brønsted acid-catalyzed [4+2] cycloadditions with benzopyrylium ions have been shown to produce highly functionalized naphthol derivatives. nih.govrsc.org Theoretical and experimental studies have also explored intramolecular [4+2] cycloadditions of diarylacetylenes, which can proceed through cyclic allene intermediates to form complex polycyclic aromatic systems like benzo[b]fluorenes. researchgate.net

Hydrometallation and Stereoselective Addition Reactions

Hydrometallation involves the addition of a metal-hydride bond across the alkyne. A common example is hydroboration, where a boron-hydride bond adds to the triple bond. The reaction with phenylacetylene and its derivatives can be catalyzed by various transition metals, and often proceeds with high regioselectivity, yielding vinylboronates. researchgate.net These intermediates are versatile for subsequent cross-coupling reactions. While uncatalyzed hydroboration of terminal aryl alkynes typically places the boryl group at the terminal carbon, catalytic methods can alter this selectivity. rsc.org For example, rhodium or iridium catalysts can facilitate trans-hydroboration to yield (Z)-alkenyl boronates. rsc.org

Other hydrometallation reactions include hydrostannylation (addition of Sn-H), hydrosilylation (addition of Si-H), and hydroplumbylation (addition of Pb-H), which furnish the corresponding vinyl-metal species. rsc.org These reactions provide access to a wide array of vinyl derivatives with controlled stereochemistry, which are crucial building blocks in organic synthesis.

Interactive Table: Examples of Hydrometallation Reactions on Phenylacetylene Analogs

| Reaction Type | Reagent | Catalyst/Conditions | Product Type | Regioselectivity |

| Hydroboration | Pinacolborane (HBpin) | Aluminum amidinate complexes | (E)-vinylboronate | High |

| Hydroamination | Substituted anilines | Gold complexes | Enamine | Markovnikov |

| Hydration | Water | L-cysteine or BF₃·Et₂O in ionic liquid | Ketone | Markovnikov |

| Hydroplumbylation | [(Ar*PbH)₂] | N/A | Vinyl plumbylene | Varies |

Reactivity of the Aromatic Ring System

The electronic nature of the aromatic ring in this compound is influenced by the competing effects of the halogen and ethynyl substituents. Halogens are deactivating yet ortho, para-directing for electrophilic substitution, while the ethynyl group is weakly deactivating.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is generally challenging on electron-rich benzene rings. However, it is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. youtube.commasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov In this compound, the ethynyl group and the halogens are not strongly activating for SNAr.

For SNAr to occur, harsh conditions or the presence of additional, more potent electron-withdrawing groups would likely be necessary. youtube.com The reaction involves the addition of a nucleophile to the ring, forming a resonance-stabilized carbanion, followed by the elimination of a leaving group. libretexts.org Interestingly, in many SNAr reactions, fluoride is a better leaving group than bromide, which is counterintuitive to trends seen in aliphatic substitutions. youtube.com This is because the rate-determining step is often the initial nucleophilic attack, which is favored by the high electronegativity of fluorine polarizing the C-F bond. youtube.com

Electrophilic Aromatic Substitution with Controlled Regioselectivity

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich π-system of the benzene ring. youtube.com The substituents already on the ring direct the position of the incoming electrophile. Both fluorine and bromine are deactivating groups due to their inductive electron withdrawal, but their lone pairs can donate into the ring through resonance, making them ortho, para-directors. masterorganicchemistry.comyoutube.com

The fluorine atom is a stronger deactivator but also a stronger ortho, para-director than bromine via resonance. The ethynyl group is a meta-director. Therefore, predicting the regioselectivity of an EAS reaction on this compound is complex. The potential sites for substitution are the two available hydrogens, C3 and C5. The directing effects of the existing groups would need to be carefully considered. For example, bromination of 1-fluoro-2-nitrobenzene with N-bromosuccinimide in acetic acid leads to substitution para to the fluorine and meta to the nitro group, highlighting the directing power of the halogen. chemicalbook.com

Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -C≡CH (Ethynyl) | Deactivating | Meta |

Reactivity of Halogen Substituents (Bromine and Fluorine)

The carbon-halogen bonds offer significant opportunities for synthetic modification, particularly through cross-coupling reactions. The reactivity of these bonds is dictated by their strength and polarity, with the C-Br bond being significantly more reactive than the C-F bond under typical cross-coupling conditions.

The C-Br bond is weaker and more easily cleaved than the C-F bond. centre.edulibretexts.org This difference in reactivity allows for selective functionalization at the bromine position. The C-Br bond readily participates in a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. researchgate.netresearchgate.net For instance, the Ullmann coupling reaction on a copper surface has been studied with a related compound, 4-bromo-1-ethyl-2-fluorobenzene, showing that C-Br bond cleavage occurs at relatively low temperatures (220 K) to form an organometallic intermediate. nsf.gov This highlights the lability of the C-Br bond for forming new carbon-carbon bonds.

In contrast, the C-F bond is the strongest single bond to carbon and is generally unreactive under standard cross-coupling conditions. centre.edu This inertness allows it to be carried through multi-step syntheses where the C-Br bond is manipulated. However, recent advances in catalysis have enabled the activation of C-F bonds, often requiring specialized catalysts or conditions. rsc.org In hydrodehalogenation studies, the reactivity of halobenzenes often follows the trend of C-I > C-Br > C-Cl >> C-F, which correlates with bond strength. researchgate.netmsu.edu This differential reactivity is a cornerstone of chemoselective synthesis using polyhalogenated aromatic compounds.

Cross-Coupling Reactivity of the Aryl Bromide Moiety

The aryl bromide moiety in this compound is a key site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is generally intermediate between that of aryl iodides (more reactive) and aryl chlorides (less reactive), making it a versatile handle in organic synthesis.

Common cross-coupling reactions where the aryl bromide would be expected to participate include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a powerful method for forming biaryl structures.

Sonogashira Coupling: While the molecule already possesses an ethynyl group, the aryl bromide could potentially undergo a Sonogashira coupling with a terminal alkyne. However, the presence of the terminal alkyne on the molecule itself could lead to competitive reactions or the formation of polymeric materials under typical Sonogashira conditions. Selective protection of the existing alkyne would likely be necessary for a clean reaction at the aryl bromide site.

Heck-Mizoroki Coupling: The aryl bromide can be coupled with an alkene to form a new carbon-carbon bond at the aromatic ring, leading to the formation of substituted styrenyl derivatives.

Buchwald-Hartwig Amination: This reaction would allow for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine.

Stille Coupling: Coupling with an organostannane reagent would also be a viable method for C-C bond formation.

The efficiency and outcome of these reactions would be influenced by the choice of catalyst, ligands, base, and solvent. The electronic and steric effects of the ortho-fluorine and para-ethynyl substituents would also play a significant role in the reactivity of the aryl bromide.

Influence of Fluorine on Aromatic Ring Reactivity and Electron Density

The fluorine atom at the 2-position of the benzene ring has a profound influence on the reactivity and electron density of the molecule due to its high electronegativity and ability to participate in resonance.

Inductive Effect: The strong electron-withdrawing inductive effect (-I) of fluorine deactivates the aromatic ring towards electrophilic aromatic substitution. This effect is most pronounced at the positions ortho and para to the fluorine atom.

Mesomeric Effect: Fluorine can donate a lone pair of electrons to the aromatic ring through a +M effect, which partially counteracts the inductive effect. This effect directs incoming electrophiles to the ortho and para positions. In this compound, the positions are already substituted.

Effect on Acidity: The electron-withdrawing nature of fluorine increases the acidity of the protons on the aromatic ring and the ethynyl proton.

Influence on Cross-Coupling: The ortho-fluorine substituent can influence the rate and selectivity of cross-coupling reactions at the C-Br bond. It can affect the oxidative addition step in the catalytic cycle and potentially direct metallation reactions.

Tandem Reactions and Cascade Sequences Utilizing Multi-Functional Sites

The presence of three distinct functional groups—aryl bromide, ethynyl, and fluoro—on the same aromatic ring makes this compound a potentially valuable substrate for tandem or cascade reactions. These reactions, where multiple bond-forming events occur in a single pot, are highly efficient for the rapid construction of complex molecular architectures.

Hypothetically, this molecule could participate in sequences such as:

Sonogashira Coupling followed by Intramolecular Cyclization: A Sonogashira coupling at the aryl bromide position with a suitably functionalized alkyne could be followed by an intramolecular cyclization involving the ortho-ethynyl group to form polycyclic aromatic compounds or heterocycles.

Sequential Cross-Couplings: It might be possible to selectively perform cross-coupling reactions first at the more reactive aryl bromide site and then, under different conditions, at the ethynyl C-H bond.

Heck Reaction followed by Cyclization: A Heck reaction at the C-Br bond could introduce a side chain that subsequently undergoes a cyclization reaction with the ethynyl group.

The development of such tandem or cascade sequences would require careful optimization of reaction conditions to control the chemoselectivity and achieve the desired molecular complexity. However, without specific literature precedents, these potential reaction pathways remain speculative.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 1 Ethynyl 2 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed insights into the molecular framework.

¹H NMR Spectroscopic Analysis of Proton Environments

In the ¹H NMR spectrum of 4-Bromo-1-ethynyl-2-fluorobenzene, three distinct signals are anticipated in the aromatic region, corresponding to the three protons on the benzene ring, in addition to a signal for the acetylenic proton. The electron-withdrawing nature of the fluorine and bromine atoms, along with the ethynyl (B1212043) group, will influence the chemical shifts of the aromatic protons, generally causing them to appear downfield compared to unsubstituted benzene.

The acetylenic proton is expected to resonate in a region typical for terminal alkynes. The splitting patterns of the aromatic protons will be governed by spin-spin coupling with neighboring protons and the fluorine atom.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.2 - 7.8 | ddd (doublet of doublet of doublets) | J(H-H), J(H-F) |

| Aromatic H | 7.2 - 7.8 | ddd (doublet of doublet of doublets) | J(H-H), J(H-F) |

| Aromatic H | 7.2 - 7.8 | ddd (doublet of doublet of doublets) | J(H-H), J(H-F) |

| Acetylenic H | ~3.4 | s (singlet) | - |

¹³C NMR Spectroscopic Elucidation of Carbon Framework

The ¹³C NMR spectrum of this compound is expected to display eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the ethynyl group. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon atom attached to the bromine atom may show a reduced intensity due to the quadrupolar relaxation effects of the bromine nucleus.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C-F | 160 - 165 | Large ¹JCF |

| C-Br | 115 - 120 | - |

| C-ethynyl | 110 - 125 | Small JCF |

| Aromatic C-H | 115 - 135 | Small JCF |

| Aromatic C-H | 115 - 135 | Small JCF |

| Aromatic C-H | 115 - 135 | Small JCF |

| Acetylenic C | 80 - 90 | - |

| Acetylenic C-H | 75 - 85 | - |

¹⁹F NMR Spectroscopic Probing of Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. cenmed.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic environment created by the bromine and ethynyl substituents on the aromatic ring. This fluorine signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are invaluable for establishing the precise connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between adjacent aromatic protons, helping to assign their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon assignments for the three C-H groups in the aromatic ring and the acetylenic C-H.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the substitution pattern by observing correlations from the aromatic protons to the substituted carbons (C-Br, C-F, and the carbon attached to the ethynyl group) and from the acetylenic proton to the aromatic carbons.

Solid-State NMR Spectroscopy for Crystalline Phases and Dynamics

Solid-state NMR (ssNMR) spectroscopy provides information about the structure, packing, and dynamics of molecules in the solid state. For this compound, ¹³C and ¹⁹F ssNMR could be used to study its crystalline form. Differences in chemical shifts compared to the solution-state NMR could indicate specific intermolecular interactions in the crystal lattice. Furthermore, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the following characteristic vibrations are expected:

C-H stretch (alkyne): A sharp band around 3300 cm⁻¹.

C≡C stretch (alkyne): A band in the region of 2100-2150 cm⁻¹. This stretch may be weak in the IR spectrum but stronger in the Raman spectrum.

C-H stretch (aromatic): Bands in the region of 3000-3100 cm⁻¹.

C=C stretch (aromatic): Several bands in the 1400-1600 cm⁻¹ region.

C-F stretch: A strong band typically in the 1100-1300 cm⁻¹ region.

C-Br stretch: A band in the lower frequency region, typically between 500-600 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

|---|---|

| Acetylenic C-H Stretch | ~3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Acetylenic C≡C Stretch | 2100 - 2150 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Stretch | 1100 - 1300 |

| C-Br Stretch | 500 - 600 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peaks would be associated with the ethynyl group. The C≡C stretching vibration is anticipated to appear as a sharp, and typically weak to medium intensity band in the region of 2100-2140 cm⁻¹. The terminal ≡C-H bond will give rise to a sharp and intense stretching vibration, characteristically found around 3300 cm⁻¹.

The aromatic ring gives rise to several distinct vibrations. The C-H stretching vibrations of the benzene ring are expected in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring typically produce a set of medium to strong bands in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring influences the exact position and number of these bands.

The presence of the halogen substituents is also identifiable. The C-F stretching vibration is expected to produce a strong absorption band in the region of 1250-1350 cm⁻¹. The C-Br stretching vibration will be observed at a lower frequency, typically in the 500-650 cm⁻¹ range, due to the larger mass of the bromine atom.

Interactive Data Table: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| ≡C-H Stretch | 3300 - 3320 | Strong, Sharp |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| C≡C Stretch | 2100 - 2140 | Medium, Sharp |

| Aromatic C=C Stretch | 1580 - 1600 | Medium |

| Aromatic C=C Stretch | 1470 - 1500 | Medium |

| C-F Stretch | 1250 - 1350 | Strong |

| C-Br Stretch | 550 - 650 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects vibrations that result in a change in the polarizability of the molecule. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations and the C≡C bond.

The C≡C stretching vibration, which is often weak in the IR spectrum, is typically a very strong and sharp band in the Raman spectrum, expected in the 2100-2140 cm⁻¹ region. This is due to the high polarizability of the triple bond. The symmetric breathing vibration of the aromatic ring, which involves the entire ring expanding and contracting, is also a characteristic and often intense Raman band, typically observed around 1000 cm⁻¹.

The C-H stretching vibrations of both the aromatic ring and the ethynyl group would also be visible in the Raman spectrum, though their intensities can vary. The C-F and C-Br stretching vibrations are also Raman active and would appear in their respective expected regions.

Interactive Data Table: Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| ≡C-H Stretch | 3300 - 3320 | Medium |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| C≡C Stretch | 2100 - 2140 | Very Strong, Sharp |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| C-F Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 550 - 650 | Medium |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.

For this compound (C₈H₄BrF), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion, confirming its elemental formula. The isotopic pattern of the molecular ion peak would be characteristic due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This would result in two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pathways can be predicted based on the stability of the resulting ions. A likely initial fragmentation step would be the loss of the bromine atom, which is a good leaving group, to form a stable phenyl cation. Another probable fragmentation would involve the loss of the ethynyl group.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data for this compound

| Ion Fragment | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity |

| [C₈H₄BrF]⁺ | 197.95 | 199.95 | Molecular Ion (M⁺) |

| [C₈H₄F]⁺ | 119.03 | - | [M - Br]⁺ |

| [C₆H₄BrF]⁺ | 173.94 | 175.94 | [M - C₂]⁺ |

| [C₆H₃F]⁺ | 94.02 | - | [M - Br - C₂H]⁺ |

X-ray Crystallography for Comprehensive Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular and supramolecular structure.

Determination of Molecular Conformation and Dihedral Angles

The crystal structure would reveal the planarity of the benzene ring and the linearity of the ethynyl group. Key bond lengths and angles could be precisely measured. The dihedral angle between the plane of the benzene ring and the substituents would also be determined, providing insight into any steric strain or electronic interactions that might cause deviations from ideal geometries.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing would show how the molecules are arranged in the solid state. This arrangement is governed by a variety of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in the crystal packing. These include:

Halogen Bonding: The bromine and fluorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules.

π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions.

C-H···π Interactions: The hydrogen atoms of the ethynyl group and the aromatic ring can interact with the π-electron clouds of adjacent benzene rings.

Dipole-Dipole Interactions: The polar C-F and C-Br bonds will create a molecular dipole moment, leading to dipole-dipole interactions that influence the crystal packing.

Advanced Spectroscopic Techniques for Dynamic Processes and Electronic Transitions (e.g., Scanning Tunneling Microscopy-based Action Spectroscopy)rsc.org

Scanning Tunneling Microscopy (STM) and its related spectroscopic methods enable the investigation of molecular systems at the single-molecule level. wikipedia.org By applying a bias voltage between the STM tip and the sample, tunneling electrons can induce specific molecular motions, such as the rotation of a part of a molecule. tandfonline.commdpi.com The study of these dynamic processes provides fundamental insights into energy transfer and electronic transitions at the nanoscale. researchgate.net

Action Spectroscopy of a Molecular Rotor

Action spectroscopy is a powerful technique that measures the rate of a specific event, such as a molecular rotation or switching, as a function of the energy of the tunneling electrons, which is determined by the applied bias voltage. In the case of the 4-bromo-1-ethyl-2-fluorobenzene organometallic intermediate, which acts as a molecular rotor, action spectroscopy has been used to quantify the energy required to induce the rotation of the ethyl group between two stable states.

A plot of the switching rate versus the tip-sample bias reveals the energy thresholds for these dynamic events. For the 4-bromo-1-ethyl-2-fluorobenzene intermediate, the switching rate of the ethyl rotor group increases significantly as the bias voltage approaches 100 mV. This indicates that an energy of approximately 100 meV is required to activate the rotational switching of the molecule.

The relationship between the switching rate and the tunneling current can further elucidate the mechanism of the electron-induced process. By plotting the switching rate against the tunneling current at various bias voltages, the number of electrons involved in the switching event can be determined from the slope of the line in a log-log plot.

Below the energy threshold for switching, the process is often a multi-electron event, whereas at or above the threshold, it typically becomes a single-electron process. This transition provides valuable information about the efficiency of energy transfer from the tunneling electrons to the vibrational modes of the molecule that drive the mechanical motion.

The data gathered from such experiments can be compiled to understand the electrical energy needed to induce mechanical work at the single-molecule level. The precise control and measurement afforded by STM-based techniques are crucial for the design and development of future molecular machines and nanoscale devices.

Interactive Data Table: Switching Rate vs. Bias Voltage for 4-bromo-1-ethyl-2-fluorobenzene Intermediate

| Bias Voltage (mV) | Switching Rate (Hz) |

| 50 | 0.1 |

| 75 | 1.5 |

| 100 | 10.2 |

| 125 | 25.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the described trends in the research on the 4-bromo-1-ethyl-2-fluorobenzene intermediate.

Interactive Data Table: Electron Order of the Switching Process

| Bias Voltage Range | Electron Order (n) | Process Type |

| < 100 mV | > 1 | Multi-electron |

| ≥ 100 mV | ≈ 1 | Single-electron |

Note: This table illustrates the principle of determining the electron order from the dependence of the switching rate on the tunneling current, as demonstrated in studies of the 4-bromo-1-ethyl-2-fluorobenzene intermediate.

Computational Chemistry and Theoretical Modeling of 4 Bromo 1 Ethynyl 2 Fluorobenzene

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the molecular properties of 4-bromo-1-ethynyl-2-fluorobenzene at the atomic level. These computational techniques allow for the detailed exploration of its electronic structure and the energies associated with different molecular states.

Density Functional Theory (DFT) is a powerful computational method widely used to predict the geometry and vibrational frequencies of organic molecules. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. The results of such a calculation would provide key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration of the molecule, such as the stretching of the C-H, C≡C, C-F, and C-Br bonds, as well as various bending and ring deformation modes. A scaling factor is typically applied to the calculated frequencies to better match experimental data from infrared (IR) and Raman spectroscopy. While specific data for the title compound is not available, a representative set of calculated vibrational frequencies for a similar molecule, 4-chloro-2-bromoaniline, illustrates the type of data obtained from such studies.

Table 1: Illustrative Calculated Vibrational Frequencies for a Halogenated Benzene Derivative (Data is exemplary and not specific to this compound)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H Stretch (alkyne) | 3320 |

| C≡C Stretch | 2150 |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic Ring Stretch | 1600-1450 |

| C-F Stretch | 1250 |

This table is for illustrative purposes only and does not represent actual calculated values for this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and spectroscopic properties. These methods are computationally more demanding than DFT but are often used as a benchmark for accuracy. For this compound, high-level ab initio calculations could be employed to obtain precise values for its heat of formation, ionization potential, and electron affinity. Furthermore, these methods can be used to accurately predict spectroscopic constants, which are crucial for interpreting experimental spectra.

Modeling of Reaction Mechanisms and Transition State Structures

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical modeling could be used to investigate its reactivity in various chemical transformations, such as addition reactions at the ethynyl (B1212043) group or nucleophilic aromatic substitution. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that connect reactants, intermediates, and products. The activation energies calculated from the difference in energy between the reactants and the transition states provide insights into the reaction kinetics.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are routinely used to predict spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. Calculations would predict the chemical shifts of the different hydrogen, carbon, and fluorine atoms in this compound, which can be compared with experimental NMR spectra to confirm the structure of the molecule. Scaling factors are often applied to the calculated shielding constants to improve agreement with experimental chemical shifts nih.gov.

IR Frequencies: As mentioned in section 5.1.1, DFT calculations provide theoretical vibrational frequencies. The intensities of the corresponding absorption bands in the IR spectrum can also be calculated, allowing for the simulation of the entire IR spectrum. This theoretical spectrum can be a powerful tool for identifying the compound and assigning its experimental vibrational bands.

Table 2: Exemplary Predicted ¹³C NMR Chemical Shifts (Data is illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | 115 |

| C-F | 162 (with C-F coupling) |

| C-ethynyl | 120 |

| C-H (aromatic) | 130-110 |

| C≡C (ipso) | 90 |

This table is for illustrative purposes and does not represent actual calculated values for this compound.

Computational Studies on Intermolecular Interactions and Supramolecular Assemblies

The way molecules of this compound interact with each other in the solid state or in solution is governed by intermolecular forces. Computational methods can be used to study these interactions, which include hydrogen bonding, halogen bonding, and π-π stacking. The presence of the bromine and fluorine atoms, as well as the ethynyl group and the aromatic ring, allows for a variety of non-covalent interactions. For instance, the bromine atom can act as a halogen bond donor, while the fluorine atom and the π-system of the ethynyl group and the benzene ring can act as hydrogen bond acceptors.

Computational studies on similar molecules, such as the phenylacetylene⋯methanol complex, have utilized methods like Symmetry-Adapted Perturbation Theory (SAPT) to analyze the nature of these interactions, finding that electrostatic forces often play a dominant role nih.gov. Such analyses for this compound would provide a deeper understanding of its crystal packing and its behavior in different solvent environments.

Analysis of Conformational Landscape and Rotational Barriers

For molecules with rotatable bonds, computational chemistry can be used to explore the conformational landscape and determine the energy barriers to rotation. In this compound, the primary focus of such a study would be the rotation of the ethynyl group relative to the benzene ring. However, given the linear nature of the ethynyl group, this rotation is not a significant conformational factor. For more complex substituted phenylacetylenes, the rotation of larger substituent groups would be of greater interest. Theoretical calculations of rotational barriers in substituted biphenyls and anilines have been performed using DFT, and these studies highlight the importance of considering both electronic and steric effects.

Theoretical Examination of Crystallographic Disorder and Phase Behavior

A comprehensive theoretical examination of the crystallographic disorder and phase behavior of this compound is crucial for understanding its solid-state properties and predicting its behavior under various conditions. While specific experimental or computational studies on the crystallographic disorder and phase transitions of this particular compound are not extensively documented in publicly available literature, theoretical modeling provides a powerful tool to investigate these phenomena. Such studies typically employ quantum chemical calculations and molecular dynamics simulations to explore the potential energy landscape of the crystalline solid, identifying possible polymorphs, disordered states, and the thermodynamic factors governing transitions between them.

The molecular structure of this compound, with its distinct halogen substituents and the linear ethynyl group, suggests the possibility of complex intermolecular interactions, including halogen bonding, π-π stacking, and C-H···π interactions. The interplay of these non-covalent forces dictates the crystal packing and can lead to the existence of multiple stable or metastable crystalline forms (polymorphism). Crystallographic disorder can arise from the statistical occupation of different orientations of the molecule within the crystal lattice, a phenomenon that can be influenced by temperature and pressure.

Theoretical investigations into the crystallographic disorder would involve the construction of supercells with different arrangements of the this compound molecules to model various types of positional and orientational disorder. By calculating the relative energies of these disordered structures using methods like Density Functional Theory (DFT), it is possible to assess their thermodynamic stability. For instance, a common type of disorder in substituted benzenes involves a 180° flip of the molecule along an axis, leading to a statistical distribution of substituent positions.

The phase behavior of this compound can be explored through computational techniques such as molecular dynamics (MD) simulations and solid-state DFT calculations. MD simulations can predict the melting point and identify potential solid-solid phase transitions by monitoring changes in the crystal structure and thermodynamic properties as a function of temperature and pressure. Solid-state DFT can be used to calculate the phonon dispersion curves for different crystalline phases, with the presence of soft modes often indicating a dynamic instability that could lead to a phase transition.

The relative energies of hypothetical polymorphs are a key outcome of such theoretical studies. These energy differences, though often small, determine the relative stability of the different crystalline forms and can be used to construct a theoretical phase diagram. The table below presents hypothetical relative energies for three potential polymorphs of this compound, calculated at the DFT level of theory, to illustrate the kind of data that would be generated from such a study.

| Polymorph | Space Group (Hypothetical) | Relative Energy (kJ/mol) |

| Form I | P2₁/c | 0.00 |

| Form II | P-1 | +2.5 |

| Form III | C2/c | +5.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on the polymorphism of this compound are not available in the reviewed literature.

Furthermore, the analysis of intermolecular interaction energies provides insight into the driving forces behind the observed or predicted crystal packing. The table below shows a hypothetical breakdown of the dominant intermolecular interaction energies for the most stable predicted polymorph (Form I), which would be calculated using energy decomposition analysis methods.

| Interaction Type | Energy (kJ/mol) |

| Halogen Bonding (Br···F/Br···π) | -15.2 |

| π-π Stacking | -25.8 |

| C-H···π Interactions | -8.5 |

| van der Waals Dispersion | -30.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on the intermolecular interactions of this compound are not available in the reviewed literature.

Applications of 4 Bromo 1 Ethynyl 2 Fluorobenzene in Advanced Organic Synthesis

As a Key Intermediate in the Synthesis of Pharmaceutical Candidates

The unique trifunctional nature of 4-bromo-1-ethynyl-2-fluorobenzene makes it an important intermediate in the synthesis of pharmaceutical candidates. The presence of the bromo and ethynyl (B1212043) groups allows for various cross-coupling reactions, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

The primary utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Heck reactions. researchgate.netorganic-chemistry.org

Sonogashira Coupling: The terminal alkyne (ethynyl group) is readily coupled with aryl or vinyl halides. This reaction is pivotal for constructing rigid, linear structures often found in biologically active molecules. researchgate.net

Suzuki and Stille Coupling: The bromine atom can be substituted with various organic groups through coupling with boronic acids (Suzuki) or organostannanes (Stille), allowing for the introduction of diverse molecular fragments.

Buchwald-Hartwig Amination: The bromo group also allows for the introduction of nitrogen-containing moieties, which are prevalent in many pharmaceutical compounds.

These reactions enable medicinal chemists to systematically build and modify complex scaffolds to optimize the pharmacological properties of a drug candidate. The fluorine atom on the ring can enhance metabolic stability, binding affinity, and membrane permeability of the final compound, attributes that are highly desirable in drug design. Dihalogenated benzenes, like the precursor to this compound, are used in preparing atypical antipsychotic agents, highlighting the importance of this substitution pattern in medicinal chemistry. ganeshremedies.com

Table 1: Reactivity of Functional Groups in Pharmaceutical Synthesis

| Functional Group | Reaction Type | Purpose in Synthesis |

| Ethynyl (-C≡CH) | Sonogashira Coupling | Elongation of carbon skeleton, formation of conjugated systems. |

| Bromo (-Br) | Suzuki, Stille, Heck, Buchwald-Hartwig Coupling | Introduction of diverse aryl, alkyl, or amino substituents. |

| Fluoro (-F) | Not directly reactive | Enhances metabolic stability and binding affinity of the final molecule. |

Role in the Preparation of Agrochemicals and Specialty Chemicals

In the field of agrochemicals, the introduction of fluorine atoms into active ingredients is a well-established strategy to enhance efficacy and stability. bohrium.com Fluorinated compounds often exhibit increased biological activity and resistance to metabolic degradation. This compound serves as a valuable building block for creating novel pesticides and herbicides.

The reactivity of the bromo and ethynyl groups allows for the assembly of complex molecular frameworks, while the fluorinated phenyl ring imparts beneficial properties to the target agrochemical. The development of novel agrochemicals is crucial for sustainable agriculture, and intermediates like this compound provide a platform for accessing new chemical space. bohrium.com The synthesis of trifluoromethylpyridines, a key motif in many active agrochemical ingredients, demonstrates the importance of functionalized building blocks in this industry.

Derivatization to Fluorescent Probes and Labels

The rigid, conjugated system of the phenylacetylene core in this compound makes it an excellent scaffold for the development of fluorescent molecules. The Sonogashira reaction is a key method for synthesizing oligo(p-phenyleneethynylene)s (OPEs), which are known for their fluorescent properties. scielo.org.mx

By coupling this compound with other aromatic systems, the π-conjugated system can be extended. This extension typically leads to a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra of the molecule. This tunability is highly desirable for creating fluorescent probes and labels for specific biological applications. The bromine atom provides an additional site for modification, allowing for the attachment of targeting moieties or functional groups that can modulate the fluorescent properties in response to specific analytes or environmental changes. Related biphenyl derivatives with a bromo-fluoro substitution pattern are noted for their excellent fluorescence properties. guidechem.com

Table 2: Synthetic Strategy for Fluorescent Probe Development

| Step | Reaction | Reactant | Purpose |

| 1 | Sonogashira Coupling | This compound + Aryl Iodide | Extend the π-conjugated system to create a basic fluorophore. |

| 2 | Suzuki Coupling | Product from Step 1 + Aryl Boronic Acid | Further functionalization at the bromo position to attach targeting groups or modulate fluorescence. |

Construction of Complex Polyaromatic and Heterocyclic Systems

The construction of complex polyaromatic and heterocyclic systems is a central theme in organic synthesis, with applications ranging from materials science to medicinal chemistry. This compound is an ideal starting material for such endeavors due to its multiple, orthogonally reactive sites.

The Sonogashira coupling of the terminal alkyne is a powerful tool for creating extended aromatic systems. organic-chemistry.org Furthermore, the alkyne moiety can participate in a variety of cycloaddition reactions to form new rings. For instance, alkynes can undergo [4+2] cycloadditions (Diels-Alder reactions) or other formal cycloadditions to construct highly functionalized carbocyclic and heterocyclic frameworks. rsc.orgresearchgate.netresearchgate.net These reactions can be used to build complex, fused ring systems that are difficult to access through other methods. The formation of fluoro-fused heterocyclic systems is an area of significant interest. scirp.org Domino reactions involving an initial Sonogashira coupling followed by an intramolecular cyclization can lead to the efficient synthesis of complex heterocyclic structures like benzo[b]furans. organic-chemistry.org

Synthesis of Building Blocks for Natural Product Synthesis

The synthesis of natural products often requires the assembly of complex molecular architectures from simpler, functionalized building blocks. semanticscholar.org While direct applications of this compound in completed natural product syntheses are not widely documented, its utility as a versatile building block is clear. The phenylacetylene moiety is a structural component found in some natural products, and this compound provides a pre-functionalized aromatic ring that can be incorporated into a larger synthetic strategy. acs.org

The ability to perform selective cross-coupling reactions at either the ethynyl or bromo position allows for the stepwise construction of complex intermediates. rsc.orgnih.govrsc.org For example, the compound could be coupled via its alkyne group to one part of a complex molecule, and the bromine atom could then be used as a handle for a subsequent fragment coupling or cyclization event. This strategic flexibility is essential when navigating the intricate pathways of natural product total synthesis. rsc.org

Applications of 4 Bromo 1 Ethynyl 2 Fluorobenzene in Materials Science

Precursors for Conjugated Polymers and Oligomers with Tunable Electronic Properties

The presence of both a bromo and an ethynyl (B1212043) group makes 4-Bromo-1-ethynyl-2-fluorobenzene an ideal monomer for the synthesis of conjugated polymers and oligomers through cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of carbon-carbon bonds between the sp-hybridized carbon of the ethynyl group and sp2-hybridized carbons of aryl halides, leading to the creation of extended π-conjugated systems.

The electronic properties of the resulting polymers, such as their band gap, conductivity, and charge carrier mobility, can be precisely tuned. The fluorine substituent on the benzene ring plays a crucial role in this tuning process. Its electron-withdrawing nature can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer backbone. This modulation is critical for designing materials with specific electronic characteristics for various applications.

Table 1: Influence of Functional Groups on Electronic Properties of Conjugated Polymers Derived from Substituted Phenylacetylenes

| Functional Group | Effect on HOMO/LUMO Levels | Impact on Polymer Properties |

| Electron-donating groups | Raises HOMO/LUMO levels | Decreased ionization potential, potential for red-shifted absorption |

| Electron-withdrawing groups (e.g., Fluorine) | Lowers HOMO/LUMO levels | Increased electron affinity, potential for blue-shifted absorption, improved stability |

| Ethynyl groups | Extends π-conjugation | Narrower band gap, enhanced charge transport |

| Bromo groups | Provides reactive site for polymerization | Enables formation of various polymer architectures |

Research into poly(phenylene ethynylene) (PPE) derivatives, a class of polymers readily synthesized from monomers like this compound, has demonstrated the ability to create materials with a wide range of optical and electronic properties. The strategic placement of fluorine atoms on the polymer backbone can enhance intermolecular interactions and promote more ordered packing in the solid state, which is beneficial for charge transport.

Integration into Organic Electronic Materials and Devices

The tailored electronic properties of polymers derived from this compound make them promising candidates for active components in a variety of organic electronic devices.